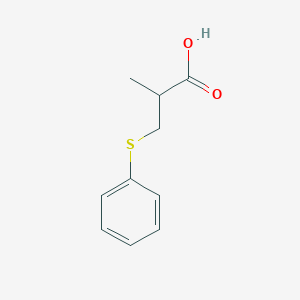

2-Methyl-3-(phenylsulfanyl)propanoic acid

Description

Architectural Significance within Organosulfur Carboxylic Acid Chemistry

Organosulfur compounds are a broad class of molecules that play a crucial role in various areas of chemistry and biology. researchgate.net Within this family, carboxylic acids containing a sulfur atom, such as 2-Methyl-3-(phenylsulfanyl)propanoic acid, are of particular architectural significance. The presence of the sulfur atom, with its ability to exist in various oxidation states and its capacity to form stable carbon-sulfur bonds, introduces a level of chemical diversity and functionality not seen in their simple oxygen-containing counterparts. researchgate.net The thioether linkage, in particular, can influence the acidity of the carboxylic acid group and provide a site for further chemical modification.

The specific arrangement of the methyl and phenylsulfanyl groups on the propanoic acid chain in this compound creates a chiral center at the second carbon. This chirality is a key feature, making the compound a valuable synthon in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical. researchgate.net

Historical Development and Initial Syntheses of Phenylthio-Substituted Carboxylic Acids

The synthesis of sulfur-containing organic molecules has a rich history, with early methods often relying on the direct reaction of thiols with various electrophiles. The development of methods for the preparation of phenylthio-substituted carboxylic acids has evolved significantly over time. One of the foundational and most direct routes to β-thio carboxylic acids, such as the subject of this article, is the thia-Michael addition (also known as the conjugate addition of thiols). This reaction involves the addition of a thiol, in this case, thiophenol, to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the logical precursor would be methacrylic acid.

Strategic Importance as a Molecular Building Block in Advanced Chemical Synthesis

The strategic importance of this compound lies in its utility as a versatile molecular building block. researchgate.net The presence of multiple reactive sites—the carboxylic acid, the thioether, and the chiral center—allows for a wide range of chemical transformations.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing a handle for chain extension and the introduction of new molecular fragments. The thioether linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and steric bulk of the molecule and can also be used as a leaving group in certain reactions.

Perhaps most importantly, its chiral nature makes it a valuable precursor for the synthesis of enantiomerically pure complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.net Chiral building blocks are essential for the construction of molecules where specific stereoisomers exhibit desired biological activity while others may be inactive or even harmful. The defined stereochemistry at the α-carbon of this compound can be transferred to subsequent products, a key strategy in modern asymmetric synthesis. researchgate.net

Compound Properties

While extensive experimental data for this compound is not widely published in readily accessible literature, its fundamental properties can be tabulated based on its chemical structure and information from chemical suppliers.

| Property | Value |

| CAS Number | 775-20-2 |

| Molecular Formula | C₁₀H₁₂O₂S |

| Molecular Weight | 196.27 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Purity | ≥95% (as per typical commercial grade) |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPQPCFCVBHXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies

Direct and Indirect Functionalization Approaches

The primary method for constructing the C-S bond in this molecule is the conjugate addition (Michael addition) of thiophenol to an α,β-unsaturated carbonyl compound. This reaction is a reliable and high-yielding approach.

Conjugate Addition to Methacrylic Acid Derivatives : The most direct route involves the reaction of thiophenol with methacrylic acid or its esters (e.g., methyl methacrylate). acs.org This reaction is typically base-catalyzed, with the base serving to deprotonate the thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the β-carbon of the methacrylate (B99206) system. acs.org The reaction proceeds readily and is a classic example of 1,4-addition to a conjugated system.

Triphenylphosphine-Mediated Reactions : Tertiary phosphines like triphenylphosphine (B44618) can catalyze the formation of carbon-sulfur bonds. nih.gov While often applied to different substrates, the principle involves the phosphine (B1218219) acting as a nucleophilic catalyst to generate a reactive zwitterionic intermediate that facilitates the addition of a thiol. nih.govresearchgate.net

Alternative Substrates : Related strategies involve the ring-opening of cyclic anhydrides, such as maleic anhydride (B1165640), by thiols in the presence of a catalyst like triphenylphosphine. nih.gov This leads to the formation of two new carbon-sulfur bonds, demonstrating the versatility of thiol additions in organic synthesis. nih.gov

Table 1: Representative C-S Bond Formation Reactions

| Starting Material | Reagent | Catalyst/Conditions | Product Type |

| Methyl Methacrylate | Thiophenol | Base (e.g., NaOMe) | Methyl 2-methyl-3-(phenylsulfanyl)propanoate |

| Methacrylic Acid | Thiophenol | Base (e.g., Et3N) | 2-Methyl-3-(phenylsulfanyl)propanoic acid |

| Maleic Anhydride | Aromatic Thiols | Triphenylphosphine, Reflux | S-aryl-3-(arylthio)propanethioate |

The carboxylic acid functional group can either be present in the starting material or be generated from a precursor, such as an ester or a nitrile, in the final steps of the synthesis.

Hydrolysis of Ester Precursors : A common and efficient strategy is to first synthesize the corresponding ester, Methyl 2-methyl-3-(phenylsulfanyl)propanoate, via the conjugate addition of thiophenol to methyl methacrylate. The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide, followed by acidic workup to protonate the carboxylate salt. orgsyn.org

Hydrolysis of Nitrile Precursors : An alternative route involves starting with methacrylonitrile. The conjugate addition of thiophenol yields 2-Methyl-3-(phenylsulfanyl)propanenitrile. The nitrile group can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions, often requiring heating. nih.govgoogle.com This method is advantageous when the nitrile is a more accessible starting material.

Direct Use of Methacrylic Acid : While the conjugate addition can be performed directly on methacrylic acid, the reaction can sometimes be less efficient than with its ester counterpart due to potential side reactions involving the acidic proton.

Table 2: Methods for Carboxylic Acid Introduction

| Precursor Functional Group | Reagents for Conversion | Conditions |

| Methyl Ester (-COOCH3) | 1. NaOH (aq) 2. HCl (aq) | 1. Reflux 2. Acidification |

| Nitrile (-CN) | HCl (aq) or NaOH (aq) | Reflux |

Stereoselective Synthesis and Chiral Access

The target molecule possesses a stereocenter at the C2 position. Therefore, controlling the stereochemistry to access specific enantiomers is a significant aspect of its synthesis.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of this compound. The key step for introducing chirality is typically the conjugate addition of thiophenol.

Chiral Catalysts for Michael Addition : The conjugate addition of thiols to α,β-unsaturated carbonyl compounds can be rendered enantioselective by using a chiral catalyst. A variety of catalyst systems, including those based on chiral metal complexes (e.g., copper, palladium) or organocatalysts (e.g., chiral amines or thioureas), can create a chiral environment around the substrate. This environment favors the approach of the nucleophile from one face of the molecule over the other, leading to an excess of one enantiomer.

When a chiral auxiliary is used, the focus shifts from enantioselective to diastereoselective control. This strategy involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction.

Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the methacrylic acid backbone, for instance, by forming a chiral ester or amide. The steric hindrance and electronic properties of the auxiliary then direct the incoming thiophenol nucleophile to attack from the less hindered face, creating one diastereomer in preference to the other. nih.gov After the C-S bond is formed, the chiral auxiliary is cleaved to yield the enantiomerically enriched final product. This approach allows for high levels of stereocontrol and is a well-established method in asymmetric synthesis.

Green Chemistry and Sustainable Synthetic Routes

Efforts to develop more environmentally benign synthetic methods have been applied to reactions relevant to the synthesis of this compound.

Catalyst-Free and Solvent-Free Conditions : The Michael addition of thiols to activated alkenes can sometimes be carried out under solvent-free conditions, reducing volatile organic compound (VOC) emissions. In some cases, the reaction can proceed without a catalyst, particularly at elevated temperatures, further simplifying the process and reducing waste.

Aqueous Media : Performing the synthesis in water instead of organic solvents is a key goal of green chemistry. The conjugate addition of thiols can be facilitated in aqueous media, sometimes with the aid of surfactants or phase-transfer catalysts, which help to overcome the solubility issues of the organic reactants.

Organocatalysis : The use of small organic molecules as catalysts, instead of potentially toxic or expensive metal-based catalysts, is a growing area of green chemistry. Chiral organocatalysts can be employed for the asymmetric Michael addition, combining the benefits of stereocontrol with a more sustainable catalytic system.

Chemo-Enzymatic Transformations

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions offered by enzymes. For a molecule like this compound, a hypothetical chemo-enzymatic route could involve several approaches. For instance, an enzymatic resolution could be employed to separate a racemic mixture of the target compound, or an enzyme could catalyze a key bond-forming step with high stereoselectivity.

Hypothetical Chemo-Enzymatic Approaches:

Enzymatic Resolution: A lipase (B570770) could be used to selectively hydrolyze an ester precursor of racemic this compound, yielding one enantiomer of the acid and leaving the other enantiomer as the unreacted ester. This is a common strategy for obtaining enantiomerically pure chiral carboxylic acids.

Enzymatic Thiol Addition: An enzyme, such as a thiolase or a custom-designed enzyme, could potentially catalyze the conjugate addition of thiophenol to a suitable α,β-unsaturated precursor, like 2-methylpropenoic acid (methacrylic acid) or its ester. This would directly install the phenylsulfanyl group with potential control over stereochemistry at the C2 position.

Currently, there are no published studies that have implemented these or other chemo-enzymatic methods for the synthesis of this compound. Research in this area would be necessary to identify suitable enzymes and optimize reaction conditions.

Electrosynthesis Integration

Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and offering unique reactivity. The integration of electrosynthesis into the synthesis of this compound could offer green and efficient alternatives to traditional methods.

Potential Electrosynthesis Strategies:

Electrochemical Thiolation: An electrochemical approach could be envisioned for the formation of the C-S bond. This might involve the anodic oxidation of thiophenol to generate a reactive sulfur species that could then react with a suitable precursor of the propanoic acid moiety.

Kolbe Electrolysis: For derivatization or chain extension, Kolbe electrolysis of this compound could be explored. This process involves the decarboxylative dimerization of carboxylic acids, which could lead to novel structures, although it is not a direct synthesis of the target molecule itself.

As with chemo-enzymatic methods, the application of electrosynthesis to the preparation of this compound is not described in the current scientific literature. Experimental investigation would be required to develop and validate any potential electrochemical routes.

Mechanistic Investigations and Reaction Pathways

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several important transformations, including nucleophilic acyl substitution and decarboxylation. jackwestin.com

Esterification:

The conversion of 2-Methyl-3-(phenylsulfanyl)propanoic acid to its corresponding ester can be effectively achieved through Fischer-Speier esterification. organic-chemistry.orgathabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.comaskfilo.com The mechanism is a reversible process, and to drive the equilibrium towards the product, either an excess of the alcohol reactant is used or the water byproduct is removed, for instance, by azeotropic distillation. organic-chemistry.orgathabascau.camasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps: athabascau.cachemguide.co.uk

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

The reactivity in esterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. ceon.rs

Amidation:

The direct conversion of a carboxylic acid to an amide by reaction with an amine is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.com To overcome this, coupling reagents or activating agents are employed. A common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.com

The general mechanism for DCC-mediated amidation is as follows:

Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC, forming an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack. researchgate.net

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the amide and a dicyclohexylurea byproduct. researchgate.net

Alternatively, the reaction can proceed via a mixed carbonic carboxylic anhydride (B1165640) intermediate under certain conditions. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Reaction | Reagent/Catalyst | Mechanism Highlights |

| Esterification | Alcohol (e.g., Ethanol, Methanol) + Strong Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol, formation of tetrahedral intermediate, water elimination. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk |

| Amidation | Amine + Coupling Agent (e.g., DCC) | Activation of carboxylic acid to form O-acylisourea intermediate, nucleophilic attack by amine. jackwestin.comresearchgate.net |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). jackwestin.com While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can be facilitated by the presence of specific functional groups. For instance, β-keto acids and malonic acids undergo decarboxylation readily. In the context of this compound, specific conditions or catalysts would be required to promote this transformation. organic-chemistry.org

Recent advancements have shown that decarboxylative reactions can be used in carbon-carbon bond formation, where the carboxylic acid is converted into a more stable C-C bond, often using catalytic systems. news-medical.net For example, a catalyst can facilitate the decarboxylation of a carboxylic acid and the deamination of an amine to form a new sp³-sp³ carbon-carbon bond. news-medical.net

Transformations Involving the Phenylsulfanyl Group

The phenylsulfanyl group contains a sulfur atom that is susceptible to a variety of chemical transformations, most notably oxidation and reactions at the sulfur center.

The sulfur atom in the phenylsulfanyl group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. organic-chemistry.orgnih.gov This transformation is highly significant as sulfoxides and sulfones are important synthetic intermediates. orientjchem.org

Oxidizing Agents: A variety of reagents can be used for this oxidation, with hydrogen peroxide (H₂O₂) being a common and environmentally friendly choice. nih.gov Other reagents include meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. orientjchem.org The selectivity between the sulfoxide and sulfone can often be controlled by the reaction conditions, such as temperature and the stoichiometry of the oxidant. organic-chemistry.org

Mechanism of Oxidation: The oxidation of sulfides to sulfoxides is the initial step. Using an oxidant like H₂O₂, the reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidant. nih.gov Further oxidation of the sulfoxide yields the sulfone. orientjchem.org Controlling the reaction to stop at the sulfoxide stage can be challenging, as overoxidation to the sulfone can occur. nih.gov However, selective oxidation to sulfoxides can be achieved under mild, transition-metal-free conditions using H₂O₂ in glacial acetic acid. nih.gov Biocatalytic routes using microorganisms have also been explored for the synthesis of sulfones. orientjchem.org

Two common pathways for accessing methyl sulfones involve the oxidation of a thiomethyl group or metal-mediated cross-coupling reactions. nih.govchemrxiv.org

Table 2: Oxidation Products of the Phenylsulfanyl Group

| Product | Oxidation State of Sulfur | Typical Reagents |

| Sulfoxide | S=O | H₂O₂, m-CPBA (controlled amount) nih.gov |

| Sulfone | O=S=O | H₂O₂, m-CPBA, Oxone® (excess) organic-chemistry.orgorientjchem.org |

The sulfur atom in the phenylsulfanyl group possesses lone pairs of electrons, allowing it to act as a nucleophile. It can react with electrophiles, leading to the formation of sulfonium (B1226848) salts.

Conversely, the sulfur atom can be subject to attack by strong nucleophiles, particularly when adjacent to an electron-withdrawing group or after being activated. Nucleophilic substitution reactions at the sulfur atom are a key aspect of organosulfur chemistry. nih.gov For instance, reduced sulfur species like bisulfide can react via an Sₙ2 mechanism. nih.gov In compounds like arenesulfonyl chlorides, nucleophiles react with the sulfonyl group. scispace.com

The introduction of electrophilic thiofluoroalkyl motifs (SRF) has become an important strategy in medicinal chemistry, highlighting the utility of electrophilic reagents that react with various nucleophiles, including those containing sulfur. nih.gov

Carbon-Carbon Bond Forming Reactions

While the carboxylic acid and phenylsulfanyl groups are the primary sites of reactivity, carbon-carbon bond formation is also possible. The α-carbon (the carbon atom adjacent to the carboxylic acid group) can be deprotonated under certain conditions to form an enolate, which can then participate in C-C bond-forming reactions like aldol (B89426) condensations or alkylations. vanderbilt.edu

Furthermore, strategies involving the phenylsulfanyl group can lead to C-C bond formation. For example, oxidation of the sulfide (B99878) to a sulfoxide, followed by a magnesium-sulfoxide exchange, can generate a magnesium enolate. nih.gov This enolate can then undergo intramolecular reactions, such as a Michael addition, to form new carbon-carbon bonds and create new stereogenic centers. nih.gov The development of reactions that couple amines and carboxylic acids to form sp³-sp³ carbon-carbon bonds through a decarboxylative process also represents a modern approach to C-C bond formation. news-medical.net

Despite a comprehensive search for scholarly articles and data concerning "this compound," specific information regarding its mechanistic investigations, reaction pathways, kinetics, and thermodynamics is not available in the public domain through the conducted searches.

Alkylation, arylation, and palladium-catalyzed C-H functionalization are well-established methods in organic synthesis. However, literature detailing the application of these processes specifically to this compound, including reaction mechanisms, detailed research findings, or kinetic and thermodynamic data, could not be located.

Therefore, this article cannot be generated as the required scientifically accurate and detailed information for the specified sections and subsections is not presently available in the searched scientific literature.

Advanced Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Methyl-3-(phenylsulfanyl)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 2-methylpropanoic acid, distinct signals correspond to the different proton environments. docbrown.info The protons of the methyl groups (CH₃) typically appear as a doublet, split by the single proton on the adjacent methine group (CH). docbrown.info The methine proton, in turn, is split into a septet by the six protons of the two methyl groups. docbrown.info The acidic proton of the carboxylic acid group (COOH) usually appears as a broad singlet. docbrown.info For this compound, the phenylsulfanyl group would introduce additional signals in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information. For 2-methylpropanoic acid, three distinct carbon signals are observed, corresponding to the methyl carbons, the methine carbon, and the carboxyl carbon. docbrown.info The chemical shifts of these signals are influenced by the electronegativity of neighboring atoms, with the carboxyl carbon appearing furthest downfield due to the deshielding effect of the oxygen atoms. docbrown.info In this compound, the carbon atoms of the phenyl ring and the methylene (B1212753) group (CH₂) attached to the sulfur atom would also give rise to characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 13.0 | 175 - 185 |

| Methine (CH) | 2.5 - 3.0 | 40 - 50 |

| Methyl (CH₃) | 1.1 - 1.4 | 15 - 25 |

| Methylene (CH₂) | 3.0 - 3.5 | 35 - 45 |

| Phenyl (C₆H₅) | 7.0 - 7.5 | 125 - 135 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound (C₁₀H₁₂O₂S), the predicted monoisotopic mass is 196.0558 Da. uni.lu

Under electron ionization (EI), the molecule would likely undergo fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (COOH) as a neutral radical, leading to a significant fragment ion. docbrown.info For instance, in the mass spectrum of 2-methylpropanoic acid, the base peak is often observed at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. docbrown.info

For this compound, fragmentation could involve cleavage of the C-S bond or the C-C bonds of the propanoic acid backbone. The fragmentation pattern provides valuable information for confirming the molecular structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule and its fragments. docbrown.info

Table 2: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry

| Fragment | Predicted m/z |

| [M+H]⁺ (Protonated Molecule) | 197.0631 |

| [M+Na]⁺ (Sodium Adduct) | 219.0450 |

| [M-H]⁻ (Deprotonated Molecule) | 195.0485 |

| [C₆H₅S]⁺ (Thiophenyl Cation) | 109.0214 |

| [M-COOH]⁺ | 151.0680 |

Source: Predicted values based on common fragmentation patterns and adduct formation. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is broadened by hydrogen bonding. docbrown.info A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info Other significant peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, and C-S stretching, which is typically weaker and appears in the fingerprint region. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch gives a strong band. The vibrations of the phenyl ring and the C-S bond are also readily observable in the Raman spectrum, which can be useful for conformational analysis. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1725 (strong) |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Phenyl (C=C) | Stretching | 1450 - 1600 |

| Thioether (C-S) | Stretching | 600 - 800 |

Source: Based on typical IR absorption ranges for organic functional groups. docbrown.infolibretexts.org

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration if a suitable crystal is obtained. The analysis reveals bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state. In the crystal structure of similar compounds, molecules are often linked into dimers by hydrogen bonds between their carboxyl groups. researchgate.net

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs are frequently used for this purpose. nih.gov The ee can be calculated from the relative areas of the two enantiomer peaks in the chromatogram.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable technique for monitoring the progress of reactions that synthesize or involve this compound. To make the compound sufficiently volatile for GC analysis, it is often necessary to derivatize the carboxylic acid group, for example, by converting it into a methyl ester. The retention time in the GC column helps to identify the compound, while the mass spectrum provides structural confirmation. d-nb.info This method is also useful for analyzing any volatile impurities that may be present in a sample.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly effective for balancing computational cost and accuracy, making them a common choice for studying molecules of this size.

Electronic Structure and Reactivity: DFT calculations can elucidate the electronic landscape of 2-Methyl-3-(phenylsulfanyl)propanoic acid. These calculations determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Global reactivity descriptors, including ionization potential, electron affinity, chemical potential, and molecular hardness, can be derived from these orbital energies, providing a quantitative measure of the molecule's behavior in chemical reactions. mdpi.com

For instance, in studies of similar thiol-containing compounds, DFT at the B3LYP/cc-pVQZ level of theory has been used to perform a comparative analysis of reactivity. mdpi.com Such calculations for this compound would likely reveal how the electron-donating or withdrawing nature of the phenylsulfanyl group influences the electron density across the propanoic acid backbone. The molecular electrostatic potential (MEP) map is another valuable output, visualizing the charge distribution and highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Spectroscopic Predictions: Theoretical calculations are instrumental in interpreting experimental spectra. By optimizing the molecular geometry and performing frequency calculations, a theoretical vibrational spectrum (Infrared and Raman) can be generated. researchgate.net Comparing this theoretical spectrum with experimental data helps in the precise assignment of vibrational modes to specific functional groups within the molecule. For example, DFT calculations could predict the characteristic stretching frequencies for the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the phenyl and sulfide (B99878) moieties. Similarly, Gauge-Including Atomic Orbital (GIAO) methods within a DFT framework can predict ¹H and ¹³C NMR chemical shifts, aiding in the structural confirmation of the compound. researchgate.net

Below is a hypothetical table of predicted spectroscopic data for this compound, based on typical DFT calculation outputs for similar organic molecules.

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures overall molecular polarity |

| C=O Stretch Freq. | 1715 cm⁻¹ | Corresponds to carbonyl group vibration in IR |

| O-H Stretch Freq. | 3450 cm⁻¹ | Corresponds to hydroxyl group vibration in IR |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar molecules, not experimentally verified data for this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on the electronic structure, molecular modeling and dynamics simulations explore the physical movements and interactions of molecules over time.

Conformational Analysis: The rotatable bonds within this compound—specifically the C-C bonds in the propanoic acid chain and the C-S bond—allow the molecule to adopt various three-dimensional shapes, or conformations. A conformational scan, often performed using molecular mechanics or DFT, can systematically rotate these bonds to identify low-energy, stable conformers. uky.edu Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its environment, including other molecules or biological targets. For structurally related fenamic acids, conformational flexibility has been identified as a key factor in phenomena like polymorphism. uky.edu

Theoretical Approaches to Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism. This involves calculating the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

For a reaction involving this compound, such as its synthesis or degradation, DFT calculations could be employed to:

Locate Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods can find the specific geometry of this unstable species.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy implies a slower reaction.

Visualize Reaction Pathways: An Intrinsic Reaction Coordinate (IRC) calculation can trace the path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

For example, theoretical studies on the thermal degradation of the related compound 2-methyl-3-furanthiol (B142662) have explored reaction pathways and influencing factors, demonstrating the power of these computational approaches. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org While specific QSAR studies on this compound are not available, the theoretical principles can be described.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A QSAR model is a mathematical equation that quantifies this relationship.

Model Development:

Dataset Collection: A QSAR study begins with a dataset of structurally related molecules with experimentally measured biological activities (e.g., IC₅₀ values). frontiersin.org

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including:

Steric properties: Molecular weight, volume, surface area.

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Hydrophobic properties: LogP (octanol-water partition coefficient).

Topological indices: Descriptors of molecular branching and connectivity.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links a subset of these descriptors to the observed activity. mdpi.com The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of test compounds. mdpi.comnih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. Studies on various phenylpropanoic acids have successfully used QSAR to model their activity as agonists for targets like peroxisome proliferator-activated receptors (PPAR). researchgate.net

Applications in Advanced Chemical Synthesis and Material Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The primary documented role of 2-Methyl-3-(phenylsulfanyl)propanoic acid and its close analogs is as a key intermediate in the synthesis of complex, biologically active molecules, particularly pharmaceuticals. Its structure is closely related to the core components of a major class of cardiovascular drugs known as angiotensin-converting enzyme (ACE) inhibitors.

Detailed Research Findings:

ACE inhibitors are widely used to treat hypertension and congestive heart failure. A key structural feature of many potent ACE inhibitors is a mercaptoalkyl-propanoyl moiety. For instance, the drug Captopril is chemically N-(3-mercapto-2-D-methylpropanoyl)-L-proline. The development of these drugs was a landmark in structure-based drug design. wikipedia.org Another related drug, Zofenopril, is a proline derivative containing a (2S)-3-(benzoylsulfanyl)-2-methylpropanoyl group. nih.gov

The compound this compound serves as a protected or precursor form of the critical 3-mercapto-2-methylpropanoic acid unit. The phenylsulfanyl (-S-Phenyl) group acts as a stable protecting group for the thiol (-SH) functionality, preventing its unwanted oxidation or reaction during multi-step syntheses. This protected thiol can be revealed at a later, strategic point in the synthetic sequence to yield the final active pharmaceutical ingredient.

The use of such chiral intermediates is crucial for producing the final drug with the correct stereochemistry, which is essential for its pharmacological activity and safety. ulster.ac.uk The synthesis of these complex molecules often involves coupling the chiral propanoic acid derivative with an amino acid, such as L-proline, to form the final drug structure. jst.go.jpresearchgate.net

| Compound | Chemical Structure | Key Structural Moiety | Relationship |

|---|---|---|---|

| This compound |  | 3-(Phenylsulfanyl)-2-methylpropanoyl | Subject Compound / Protected Intermediate |

| Captopril |  | 3-Mercapto-2-methylpropanoyl | Active Drug (Thiol form) |

| Zofenopril |  | 3-(Benzoylsulfanyl)-2-methylpropanoyl | Active Drug (Prodrug, Thioester form) |

Utilization in Agrochemical and Specialty Chemical Production

While the structural motifs present in this compound are found in various biologically active molecules, a review of scientific literature does not indicate specific, documented applications of this compound in the production of agrochemicals or other specialty chemicals. Its primary value appears to be concentrated in the pharmaceutical sector as a high-value intermediate.

Application as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

Chiral carboxylic acids are a well-established class of molecules used as chiral auxiliaries or ligands in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. These auxiliaries can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

However, there is no specific literature detailing the application of this compound as a chiral ligand or auxiliary in asymmetric catalysis. Chemical suppliers often categorize it as a "chiral building block," which denotes its potential for use in enantioselective syntheses rather than a documented, specific application in a catalytic system. mdpi.comunimelb.edu.au Its value lies in being a pre-made chiral molecule that can be incorporated into a larger target structure.

Potential in Functional Materials Development

The development of novel functional materials often involves incorporating molecules with specific properties, such as chirality, aromatic rings, and reactive functional groups. In principle, this compound possesses features that could be of interest in materials science:

Chirality: Could be used to impart chiroptical properties to polymers or liquid crystals.

Aromatic Ring: The phenyl group could contribute to π-stacking interactions, which are important in organic electronics.

Carboxylic Acid Group: Provides a reactive handle for polymerization or for grafting the molecule onto surfaces.

Despite this theoretical potential, there is currently no specific, documented research on the successful integration or application of this compound in the development of functional materials. Its classification by some suppliers as a material science building block is generic and does not point to a specific, developed application. bldpharm.com

Future Perspectives and Research Challenges

Innovations in Green and Sustainable Synthetic Methodologies

The conventional synthesis of thioethers and carboxylic acids often involves multi-step procedures with harsh reagents and significant waste generation. The future of synthesizing 2-Methyl-3-(phenylsulfanyl)propanoic acid and its analogs lies in the adoption of green and sustainable practices that minimize environmental impact while maximizing efficiency.

Photocatalysis and Mechanochemistry: Emerging techniques like visible-light photocatalysis and mechanochemistry offer promising alternatives for the formation of C-S bonds. mdpi.comnih.gov Photocatalysis, utilizing light energy to drive chemical reactions, can enable the formation of thioethers under mild conditions, often at room temperature and with higher atom economy. organic-chemistry.org Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, can significantly reduce or eliminate the need for solvents, a key principle of green chemistry. nih.gov Research in these areas could lead to novel, single-step syntheses of this compound from readily available precursors.

Biocatalysis for Enantioselectivity: Many bioactive molecules are chiral, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Biocatalysis, using enzymes or whole-cell systems, presents a powerful tool for the enantioselective synthesis of chiral compounds. nih.gov The development of specific enzymes for the synthesis of enantiomerically pure this compound could be a significant breakthrough, particularly for pharmaceutical applications where stereochemistry is critical. humanjournals.comresearchgate.net This approach aligns with green chemistry principles by utilizing renewable catalysts under mild reaction conditions. mdpi.comrsc.org

| Synthetic Method | Key Advantages | Potential for this compound |

| Photocatalysis | Mild reaction conditions, high atom economy, use of light as a renewable energy source. organic-chemistry.org | Direct C-S bond formation to synthesize the core structure. |

| Mechanochemistry | Solvent-free or reduced solvent usage, high efficiency. nih.gov | Solid-state synthesis to minimize waste. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable catalysts. nih.gov | Production of specific stereoisomers for pharmaceutical applications. |

Unveiling Novel Reactivity and Unconventional Transformations

The chemical reactivity of this compound is largely defined by its constituent functional groups: the carboxylic acid and the thioether linkage. Future research is poised to explore unconventional transformations that go beyond the classical reactions of these moieties, unlocking new synthetic pathways and molecular architectures.

C-S Bond Activation: The selective activation and cleavage of the C-S bond in thioethers is a growing area of interest in organic synthesis. researchgate.netrsc.org Transition-metal catalysis has shown promise in mediating such transformations, allowing for the disconnection of the phenylthio group and subsequent functionalization at that position. Applying these methods to this compound could enable its use as a versatile building block for creating a diverse range of molecules.

Remote C-H Functionalization: Recent advances have demonstrated the ability to selectively functionalize C-H bonds at positions remote from a directing group. rsc.org For derivatives of 3-phenylpropanoic acid, this could mean targeted modifications on the phenyl ring, opening up avenues for creating novel analogs with tailored electronic and steric properties. Investigating the potential for remote C-H functionalization in this compound could significantly expand its synthetic utility.

Advanced Computational Design of Enhanced Catalytic and Biochemical Activities

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these in silico approaches can accelerate the design of derivatives with enhanced biological activities and guide the development of novel catalysts.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: QSAR studies correlate the structural or property descriptors of compounds with their biological activities. nih.gov For derivatives of this compound, QSAR models could be developed to predict their potential as, for example, enzyme inhibitors. researchgate.netnih.govresearchgate.net Coupled with molecular docking simulations, which predict the binding orientation of a molecule to a target protein, these computational methods can rationalize observed activities and guide the synthesis of more potent analogs. researchgate.netresearchgate.net

In Silico Design of Bioactive Analogues: By understanding the structure-activity relationships, researchers can computationally design novel derivatives of this compound with potentially improved pharmacological profiles. This in silico screening process can significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing.

| Computational Technique | Application for this compound |

| QSAR | Predicting the biological activity of new derivatives based on their chemical structure. nih.gov |

| Molecular Docking | Simulating the interaction of derivatives with biological targets to understand binding modes. researchgate.netresearchgate.net |

| In Silico Design | Creating virtual libraries of novel compounds for targeted therapeutic applications. |

Expanding the Scope of Applications in Emerging Technologies

While the current applications of this compound are not extensively documented, its structural motifs suggest potential in a variety of emerging technological fields.

Organosulfur Polymers for Advanced Materials: Organosulfur polymers are gaining attention for their unique properties and potential applications in areas such as drug delivery and energy storage. mdpi.comresearchgate.netrsc.orgpku.edu.cn The carboxylic acid and thioether functionalities of this compound make it a candidate monomer for the synthesis of novel polymers. These polymers could exhibit interesting properties such as biodegradability, redox activity, or high refractive indices, making them suitable for advanced materials. mdpi.com

Nanotechnology and Sensing: The thiol group is known for its ability to bind to gold and other nanoparticle surfaces, enabling the functionalization of nanomaterials for various applications. researchgate.net While this compound contains a thioether, modifications to expose a thiol group could allow its use in nanotechnology, for instance, in the development of biosensors or drug delivery systems. nih.govnih.gov Carboxylic acid-functionalized quantum dots have also been explored for sensing applications. nih.gov

Medicinal Chemistry: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comresearchgate.net The structural similarity of this compound to this class suggests that its derivatives could be explored for anti-inflammatory or other pharmacological activities. humanjournals.comresearchgate.netgoogle.com The thioether moiety could influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents.

Q & A

Basic: What safety protocols are critical when handling 2-Methyl-3-(phenylsulfanyl)propanoic acid in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors or dust.

- Spill Management : Collect spills using non-sparking tools and store in sealed containers. Avoid water jets to prevent dispersion .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with saline .

Basic: Which spectroscopic techniques are optimal for structural characterization of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the sulfanyl group (δ ~2.5–3.5 ppm for S-CH₂) and phenyl ring protons (δ ~7.0–7.5 ppm). Compare with analogous compounds like 3-mercapto-2-methylpropionic acid .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₂O₂S, MW 196.26 g/mol) and fragmentation patterns.

- FT-IR : Characteristic peaks include S-H stretch (~2550 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Advanced: How does the phenylsulfanyl substituent influence dimerization behavior compared to unsubstituted carboxylic acids?

Answer:

- Steric Effects : The bulky phenylsulfanyl group may reduce dimerization propensity by hindering hydrogen bonding between carboxylic acid groups. Compare with propanoic acid systems, where dimerization is driven by strong O-H···O interactions .

- Experimental Validation : Use calorimetry (e.g., excess enthalpy measurements) to quantify dimerization thermodynamics. NRHB (Non-Random Hydrogen Bonding) models can separate hydrogen-bonding contributions from total enthalpy .

Advanced: What methodologies determine thermodynamic parameters (ΔG, ΔH, ΔS) for phase transitions in this compound?

Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting/freezing points and calculate ΔH via integration of heat flow curves. For example, propanoic acid derivatives exhibit ΔH values ~15–20 kJ/mol near −20°C .

- Van’t Hoff Analysis : Plot ln(K) vs. 1/T to derive ΔG and ΔS from phase transition equilibria. Note that ΔS is negative for freezing (disorder decreases) .

Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites. For example, (2S)-2-Methyl-3-(carbamoylphenyl)propanoic acid derivatives bind opioid receptors with sub-μM affinity .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (≥100 ns trajectories) to assess hydrogen bonding and hydrophobic interactions .

Advanced: What synthetic strategies introduce phenylsulfanyl groups into propanoic acid derivatives?

Answer:

- Thiol-Ene Reaction : React 2-methylpropanoic acid with thiophenol under radical initiators (e.g., AIBN) .

- Nucleophilic Substitution : Use α-bromo propanoic acid derivatives with sodium thiophenolate. Optimize solvent polarity (e.g., DMF) and temperature (60–80°C) .

Basic: What storage conditions preserve the stability of this compound?

Answer:

- Temperature : Store at −20°C in airtight containers to prevent oxidation.

- Desiccation : Use silica gel packs to avoid moisture-induced degradation.

- Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced: How are antiproliferative assays designed to evaluate this compound’s bioactivity?

Answer:

- Cell Viability Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with 1–100 μM compound for 48–72 hours. Measure viability via MTT or resazurin reduction .

- HDAC Inhibition Screening : Use fluorogenic substrates (e.g., acetylated lysine) to quantify histone deacetylase inhibition, a mechanism seen in triazolyl propanoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.